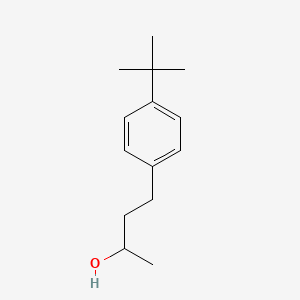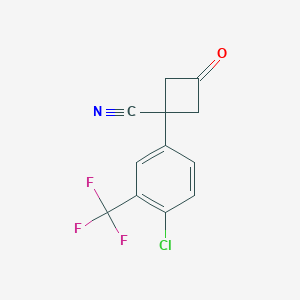
3-Bromo-5-nitrocinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-nitrocinnamic acid is an organic compound with the molecular formula C9H6BrNO4 It is a derivative of cinnamic acid, characterized by the presence of a bromine atom at the 3-position and a nitro group at the 5-position on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitrocinnamic acid typically involves the bromination and nitration of cinnamic acid derivatives. One common method includes the bromination of cinnamic acid followed by nitration under controlled conditions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and nitric acid for nitration.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Bromo-5-nitrocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cinnamic acid derivatives.
科学的研究の応用
3-Bromo-5-nitrocinnamic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-5-nitrocinnamic acid involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
類似化合物との比較
3-Nitrocinnamic acid: Similar structure but lacks the bromine atom.
5-Bromo-2-nitrobenzoic acid: Similar functional groups but different core structure.
3-Bromo-4-nitrobenzoic acid: Similar functional groups but different substitution pattern.
Uniqueness: 3-Bromo-5-nitrocinnamic acid is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds.
特性
分子式 |
C9H6BrNO4 |
|---|---|
分子量 |
272.05 g/mol |
IUPAC名 |
(E)-3-(3-bromo-5-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6BrNO4/c10-7-3-6(1-2-9(12)13)4-8(5-7)11(14)15/h1-5H,(H,12,13)/b2-1+ |
InChIキー |
VFHFOLQJHIBGKM-OWOJBTEDSA-N |
異性体SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)/C=C/C(=O)O |
正規SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


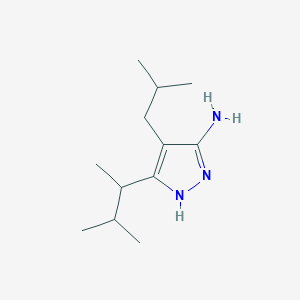
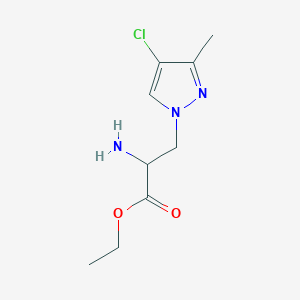
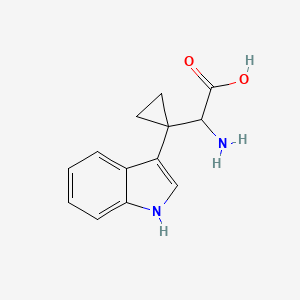
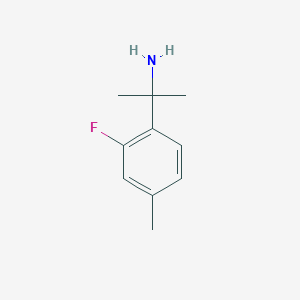
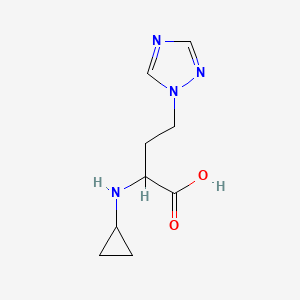
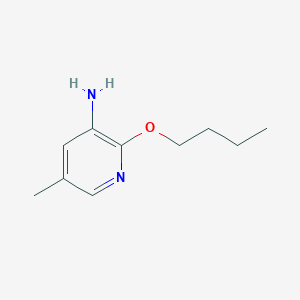

![3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13543333.png)
![1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B13543334.png)
![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
